Tandospirone hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de tandospirone est un médicament anxiolytique et antidépresseur principalement utilisé au Japon et en Chine. Il appartient à la classe des azapirones et est étroitement lié à d'autres azapirones comme la buspirone et la gepirone . Le chlorhydrate de tandospirone est connu pour son activité d'agoniste partiel sélectif au niveau du récepteur 5-HT1A, qui joue un rôle crucial dans ses effets thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de tandospirone implique plusieurs étapes clés. Initialement, l'anhydride NA subit une translocation sous des conditions d'illumination. Le produit de translocation est ensuite condensé avec la 1-(4-aminobutyl)-4-(2-pyrimidyl) pipérazine. Le produit résultant est réduit en présence de palladium sur carbone (Pd/C) pour former la tandospirone. Enfin, la tandospirone est mise en réaction avec un acide pour former le chlorhydrate de tandospirone .

Méthodes de production industrielle

La production industrielle du chlorhydrate de tandospirone suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Les conditions réactionnelles sont maintenues douces afin d'éviter les besoins en équipements spéciaux. Les solvants utilisés dans le processus peuvent être recyclés, ce qui rend la production plus rentable et plus respectueuse de l'environnement .

Analyse Des Réactions Chimiques

Key Reaction Steps

-

Catalytic Hydrogenation

-

Starting Material : cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (1 )

-

Product : Norbornane-2exo,3exo-dicarboxylic acid-anhydride (2 )

-

Conditions : Hydrogenation under catalytic conditions.

-

-

Imide Formation

-

Reaction : 2 reacted with aqueous ammonia to form 3 (exo-2,3-norbornanedicarboximide).

-

-

Alkylation

Mechanistic Insights

-

Catalyst : Palladium-based catalysts facilitate C-C bond formation.

-

Selectivity : The process allows stereoselective synthesis of exo-substituted derivatives.

-

Applications : These analogs may exhibit modified biological activity, such as altered receptor binding profiles .

Optimization of Reaction Conditions

Patent data highlight the importance of temperature control in synthesis. For example, in the preparation of tandospirone citrate , reaction temperatures significantly impact yield and product quality:

| Temperature (°C) | Yield (%) | Remarks |

|---|---|---|

| 115 ± 2 | 45 ± 5 | Lower yield |

| 125 ± 2 | 90 ± 5 | Optimal yield, good product properties |

| 135 ± 2 | 90 ± 5 | Slightly darker product |

| 145 ± 2 | 87 ± 5 | Higher energy consumption |

| 155 ± 2 | 80 ± 5 | Darker color, higher energy demands |

Higher temperatures (≥125°C) improve yields but may compromise product purity due to increased side reactions .

Structural and Analytical Data

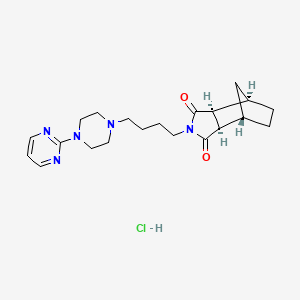

Tandospirone hydrochloride’s molecular formula is C₂₁H₂₉N₅O₂·HCl , with a molecular weight of 419.95 g/mol . Key analytical parameters include:

Applications De Recherche Scientifique

Anxiolytic Effects

Tandospirone is predominantly used for the treatment of anxiety disorders, including generalized anxiety disorder (GAD). It functions as a selective agonist for the 5-HT_1A receptor, which plays a crucial role in modulating serotonin levels in the brain. Research indicates that tandospirone effectively reduces anxiety symptoms without the sedative effects commonly associated with other anxiolytics.

Case Study: Alzheimer’s Disease

A prospective cohort study investigated the efficacy of tandospirone in combination with donepezil hydrochloride for treating anxiety symptoms in Alzheimer's patients. Over 12 weeks, patients receiving the combination therapy showed significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores compared to those on monotherapy with donepezil alone, indicating improved management of anxiety symptoms in this demographic .

Augmentation in Depression Treatment

Tandospirone is also utilized as an augmentation strategy for patients with depression. It has been shown to enhance the effects of traditional antidepressants such as fluoxetine and clomipramine.

Research Findings

A study demonstrated that combining tandospirone with venlafaxine improved outcomes for patients experiencing somatic symptoms of depression. The combined group exhibited better overall efficacy and safety profiles than those receiving venlafaxine alone .

Respiratory Depression Mitigation

Recent studies have highlighted tandospirone's potential to mitigate respiratory depression induced by anesthetics like fentanyl and midazolam. This application is particularly relevant in clinical settings where patients are at risk of respiratory complications during sedation.

Experimental Study

In a controlled animal study, tandospirone significantly reduced fentanyl-induced respiratory depression. Rats treated with tandospirone exhibited less decline in oxygen saturation levels compared to controls, suggesting its potential utility as a protective agent against respiratory side effects during anesthesia .

Cognitive Symptom Management

Tandospirone has been explored as an adjunctive treatment for cognitive symptoms associated with schizophrenia. Its serotonergic activity may contribute to improvements in cognitive function and overall quality of life for affected individuals.

Clinical Observations

In cases where tandospirone was added to standard antipsychotic treatments, patients reported notable enhancements in cognitive performance and reductions in negative symptoms over time .

Pharmacokinetics and Mechanisms of Action

Understanding the pharmacokinetics of tandospirone is essential for optimizing its therapeutic use. Research indicates that its absorption characteristics and bioavailability can significantly influence clinical outcomes.

Key Insights

- Tandospirone exhibits a favorable pharmacokinetic profile, enabling effective dosing regimens.

- Studies suggest that its mechanism involves modulation of serotonin pathways, which underpins its anxiolytic and antidepressant effects .

Summary Table of Applications

Mécanisme D'action

Tandospirone hydrochloride acts as a selective partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of serotonin levels in the brain. By partially activating the 5-HT1A receptor, this compound helps to alleviate symptoms of anxiety and depression. It has relatively weak affinity for other receptors, such as 5-HT2A, 5-HT2C, and D2 receptors .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de tandospirone est similaire à d'autres azapirones comme la buspirone, la gepirone et l'ipsapirone. il possède des propriétés uniques qui le distinguent de ces composés :

Ipsapirone : Partage la même classe mais diffère dans son affinité pour les récepteurs et ses applications cliniques.

La structure chimique unique et l'activité réceptoriale sélective du chlorhydrate de tandospirone en font un composé précieux à des fins cliniques et de recherche.

Activité Biologique

Tandospirone hydrochloride, a selective 5-HT1A receptor partial agonist, has garnered attention for its diverse biological activities, particularly in the realms of anxiety and cognitive disorders. This article delves into its pharmacological profile, clinical efficacy, and potential therapeutic applications, supported by data tables and case studies.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

- Chemical Name: (3a R,4 S,7 R,7a S)- rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1 H-isoindole-1,3(2 H)-dione hydrochloride

- Molecular Weight: 419.9 Da

- Purity: ≥98%

- Ki Value: 27 nM for 5-HT1A receptor

Tandospirone exhibits selectivity over various receptors, including 5-HT2, 5-HT1C, α1, α2, D1, and D2 receptors (Ki values ranging from 1300 - 41000 nM), indicating a strong preference for the 5-HT1A receptor which is pivotal in modulating anxiety and mood disorders .

Tandospirone acts primarily as a partial agonist at the 5-HT1A receptor. This action leads to a decrease in the firing rate of serotonin neurons in the dorsal raphe nucleus, which is associated with anxiolytic effects. Its ability to modulate serotonin levels positions it as a potential treatment for various psychiatric disorders .

Clinical Efficacy

Anxiolytic Effects:

Tandospirone has been clinically validated for treating generalized anxiety disorder (GAD) and anxiety symptoms associated with other central nervous system conditions such as Alzheimer’s disease (AD) and vascular dementia. A notable study observed that after eight weeks of treatment with tandospirone in patients with behavioral and psychological symptoms of dementia (BPSD), significant improvements were noted in Neuropsychiatric Inventory (NPI) scores .

Case Study Highlights:

-

Study on AD Patients:

- Participants: 30 patients with AD.

- Duration: 12 weeks.

- Findings: Combination therapy with donepezil hydrochloride and tandospirone led to significantly lower NPI scores compared to donepezil alone (P<0.05). The Hamilton Anxiety Scale (HAM-A) scores also showed significant improvement in the combination group .

- Vascular Depression Study:

Biological Activity Data Table

| Activity | Observation | Reference |

|---|---|---|

| Anxiolytic Activity | Significant improvement in anxiety symptoms | Matsubara et al., 2006 |

| Cognitive Improvement | Enhanced NPI scores in AD patients | Sato et al., 2020 |

| Impulsive Behavior Reduction | Decreased impulsive actions in rats | Matsubara et al., 2006 |

| Combination Therapy Efficacy | Better outcomes compared to monotherapy | Sato et al., 2020 |

Safety Profile

Tandospirone is generally well-tolerated. Adverse events reported include mild nausea and dizziness, which typically resolve within two weeks. No significant changes were observed in routine blood tests or liver function indicators during clinical trials .

Propriétés

IUPAC Name |

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVFJYKNBOHIMH-DPFKZJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243943 | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99095-10-0 | |

| Record name | Tandospirone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANDOSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.